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Compound of Interest

Compound Name: 1H-Indazole-3-Carbaldehyde

Cat. No.: B3431284

1H-Indazole-3-Carbaldehyde is a heterocyclic aromatic aldehyde that has emerged as a
cornerstone in the field of medicinal chemistry and organic synthesis. Its rigid bicyclic structure,
featuring a fusion of benzene and pyrazole rings, serves as a privileged scaffold in drug
discovery. The indazole core is recognized as a bioisostere of indole, capable of forming critical
hydrogen bond interactions within the active sites of proteins, a feature extensively exploited in
the design of kinase inhibitors.[1][2] The true synthetic versatility of this molecule, however, lies
in the aldehyde functionality at the 3-position. This reactive group provides a gateway for a
multitude of chemical transformations, enabling the construction of complex, polyfunctionalized
molecules with diverse pharmacological activities.[1][3]

This guide offers a comprehensive exploration of 1H-Indazole-3-Carbaldehyde, designed for
researchers and drug development professionals. We will delve into its fundamental
physicochemical properties, established synthetic protocols, characteristic reactivity, and its
pivotal role as a building block for therapeutic agents.

PART 1: Core Physicochemical and Spectroscopic
Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental
to its application in research and development. 1H-Indazole-3-Carbaldehyde is typically a
white or pale yellow crystalline solid under standard conditions.[4]

Physicochemical Data Summary
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The key physical and chemical properties of 1H-Indazole-3-Carbaldehyde are summarized in
the table below. These values are critical for determining appropriate solvents for reactions and
purification, predicting behavior in different environments, and confirming compound identity.

Property Value Source(s)
Molecular Formula CsHeN20 [41[5]
Molecular Weight 146.15 g/mol [4115]

White or pale yellow crystalline
Appearance ) [4]
powder/solid

Melting Point 131-141 °C [11161[7]
Boiling Point 358.3 £ 15.0 °C (Predicted) [61[7]
Density 1.368 - 1.4 g/cm? (Predicted) [6][7]
CAS Number 5235-10-9 [41151[8]

Soluble in polar organic
solvents (e.g., DMSO, DMF,
- Methanol, Ethanol); Low
Solubility o [9][10]
solubility in water and non-
polar solvents (e.g., hexane).

[110]

0-8 °C, under inert gas
Storage Temperature _ [4][6]
(Nitrogen or Argon)

Spectroscopic Characterization

Spectroscopic data is indispensable for the unambiguous identification and structural
confirmation of 1H-Indazole-3-Carbaldehyde.

e 'H NMR (Proton NMR): The *H NMR spectrum provides detailed information about the
hydrogen atom environment. For 1H-Indazole-3-Carbaldehyde, typically recorded in
DMSO-ds, the key signals are a singlet for the aldehyde proton (CHO) appearing significantly
downfield around & 10.20 ppm, a broad singlet for the indazole N-H proton at 6 14.17 ppm,
and distinct signals for the four aromatic protons on the benzene ring.[1][11][12]
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o 1H NMR (300 MHz, DMSO-ds) & (ppm): 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d,
J=8.5Hz, 1H), 7.70 (d, J = 8.5 Hz, 1H), 7.49 (dt, J = 7.0, 1.0 Hz, 1H), 7.37 (dt, J = 7.0,
1.0 Hz, 1H).[1][12]

e 13C NMR (Carbon NMR): The 13C NMR spectrum reveals the number and electronic
environment of the carbon atoms. The carbonyl carbon of the aldehyde is a key diagnostic
peak, appearing around o 187.4 ppm.[1][12]

o 13C NMR (75 MHz, DMSO-ds) & (ppm): 187.4 (CHO), 143.4, 141.1, 127.3, 123.8, 120.7,
120.2, 111.2.[1][12]

« Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the
molecule through their characteristic vibrational frequencies. Key absorptions include a
strong C=0 stretching band for the aldehyde at ~1671 cm~! and an N-H stretching band
around 3254 cm~1.[1][12]

o IR (neat) v (cm~1): 3254 (N-H stretch), 3174, 1671 (C=0 stretch), 1458, 1331, 1251, 1092,
792, 739.[1][12]

o High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass
measurement, confirming the elemental composition of the molecule.

o HRMS (ESI): m/z calculated for CsHsN20 [M - H]~: 145.0390, found: 145.0402.[1][12]

PART 2: Synthesis and Chemical Reactivity

The utility of 1H-Indazole-3-Carbaldehyde stems from its accessible synthesis and the
versatile reactivity of its aldehyde group.

Optimized Synthesis via Nitrosation of Indole

The most general and efficient method for preparing 1H-indazole-3-carboxaldehydes is the
nitrosation of corresponding indoles in a mildly acidic environment.[1][13] This reaction is
mechanistically fascinating, proceeding through a multi-step pathway that involves nitrosation
at the C3 position of the indole, rearrangement, and subsequent ring-closure to form the
indazole system.[1] The causality behind this choice of methodology is its high efficiency for
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both electron-rich and electron-deficient indoles, minimizing side reactions that can plague
other methods.[1]

Reactants & Reagents
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Optimized synthesis of 1H-Indazole-3-Carbaldehyde.

Experimental Protocol: Synthesis from Indole[1] This protocol is a self-validating system;
successful execution, confirmed by spectroscopic analysis of the product, validates the
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procedure.

e Prepare Nitrosating Mixture: In a suitable flask cooled to 0 °C, dissolve sodium nitrite
(NaNOz2, 8 equivalents) in deionized water and DMF. Slowly add 2N aqueous HCI (2.7
equivalents) and stir the mixture under an inert atmosphere (e.g., Argon) for 10 minutes.

o Prepare Indole Solution: In a separate flask, dissolve indole (1 equivalent) in DMF.

o Reaction: Add the indole solution to the nitrosating mixture dropwise over a period of 2 hours
at 0 °C using a syringe pump. This slow, reverse addition is critical to minimize side
reactions.[1]

» Reaction Progression: After the addition is complete, allow the reaction to stir at room
temperature for 3 hours. The reaction progress can be monitored by Thin-Layer
Chromatography (TLC).

o Workup: Extract the resulting mixture with ethyl acetate (EtOAc). Wash the combined
organic layers with water and then brine.

« |solation: Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and
concentrate under reduced pressure.

« Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g.,
eluting with petroleum ether/EtOAC) to yield pure 1H-indazole-3-carbaldehyde.

Chemical Reactivity

The aldehyde group is the epicenter of the molecule's reactivity, serving as a versatile synthetic
handle. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the adjacent
acidic proton allows for condensation reactions.
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Synthetic Transformations
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Key reaction pathways of 1H-Indazole-3-Carbaldehyde.

o Condensation Reactions: It readily undergoes Knoevenagel and Wittig condensations,
allowing for the extension of the carbon skeleton and the formation of C=C double bonds.[1]

» Nucleophilic Additions: The aldehyde can be reduced to the corresponding secondary
alcohol, (1H-indazol-3-yl)methanol, or converted into secondary and tertiary amines via
reductive amination.[1]

e Heterocycle Formation: It is a valuable precursor for synthesizing more complex heterocyclic
systems. For example, reaction with bifunctional nucleophiles can lead to the formation of
fused oxazoles, thiazoles, or benzimidazoles.[1]

PART 3: Applications in Drug Discovery and
Development
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The indazole motif is a highly prized pharmacophore, and 1H-Indazole-3-Carbaldehyde is a
premier starting material for accessing this chemical space.[2]

Key Intermediate for Kinase Inhibitors

The most prominent application of 1H-Indazole-3-Carbaldehyde is in the synthesis of protein
kinase inhibitors for cancer therapy.[1][4][13] Several marketed drugs, including Axitinib
(Inlyta®) and Pazopanib (Votrient®), are 3-substituted indazole derivatives.[1] The indazole
core mimics the hinge-binding motif of ATP, while modifications originating from the C3-
carbaldehyde position allow for the exploration of the enzyme's hydrophobic pockets to achieve
potency and selectivity.[1]
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Role as a scaffold in kinase inhibitor development.

Other Applications

Beyond oncology, 1H-Indazole-3-Carbaldehyde and its derivatives are utilized in various
research areas:

o Antimicrobial Agents: The scaffold has shown potential in the development of new
antibacterial compounds.[11]

o Materials Science: It serves as an intermediate in the synthesis of dyes, pigments, and
advanced polymers.[4]

o Fluorescent Probes: The indazole core possesses interesting fluorescent properties, making
it a candidate for developing probes for biological imaging.[4]

PART 4: Safety and Handling

As with any laboratory chemical, proper handling of 1H-Indazole-3-Carbaldehyde is essential.
It is classified as an irritant.

» Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.
[14][15]

e Precautions:

o

Handle in a well-ventilated area, preferably a fume hood.[14]

[¢]

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and
safety goggles.[14][16]

[¢]

Avoid breathing dust, mist, or spray.[14]

[¢]

Wash hands thoroughly after handling.[14][16]

» Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably
under an inert atmosphere.[6][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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